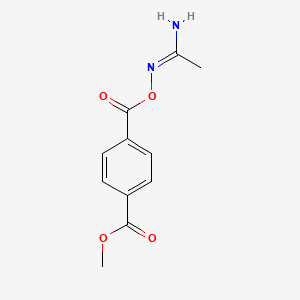![molecular formula C10H13ClIN3O B13706887 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is a chemical compound with the molecular formula C10H13ClIN3O and a molecular weight of 353.59 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro and iodomethyl groups, and a morpholine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is chlorinated and iodinated to introduce the chloro and iodomethyl groups.
Formation of the Morpholine Ring: The morpholine ring is then synthesized separately and methylated.
Coupling Reaction: The final step involves coupling the pyrimidine ring with the morpholine ring under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can result in the formation of oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloro-6-(iodomethyl)pyrimidin-4-yl)morpholine: This compound is similar but lacks the methyl group on the morpholine ring.
2-Chloro-4-(iodomethyl)-6-morpholin-4-ylpyrimidine: Another similar compound with slight structural differences.
Uniqueness
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is unique due to the presence of both chloro and iodomethyl groups on the pyrimidine ring and the methyl group on the morpholine ring.
Propriétés
Formule moléculaire |
C10H13ClIN3O |
|---|---|
Poids moléculaire |
353.59 g/mol |
Nom IUPAC |
4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3 |
Clé InChI |
XCOOZBOFPOZBFU-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=C2)CI)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)


![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)

